molecular formula C32H40Cl2N2O11 B1203331 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride CAS No. 99457-12-2

9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride

货号: B1203331
CAS 编号: 99457-12-2
分子量: 699.6 g/mol
InChI 键: ZCYOZMZVADHTNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Identity and Formula

The compound 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride possesses the molecular formula C32H40Cl2N2O11 in its dihydrochloride salt form, with a molecular weight of 699.6 g/mol. The free base form of this compound, without the hydrochloride salts, has the molecular formula C32H38N2O11 and a molecular weight of 626.6 g/mol. This molecular composition indicates the presence of thirty-two carbon atoms, thirty-eight hydrogen atoms in the free base (forty in the salt form), two nitrogen atoms, and eleven oxygen atoms, along with two chloride ions in the salt form.

The compound is cataloged in chemical databases with specific identification numbers that facilitate its recognition and retrieval. In the PubChem database, the free base form is assigned the compound identification number 127334, while the dihydrochloride salt form is assigned the identification number 127333. These database entries provide comprehensive structural and chemical property information that serves as a foundation for research and development activities. The Chemical Abstracts Service registry number for the dihydrochloride salt is 99457-12-2, which provides an additional unique identifier for this specific salt form of the compound.

The molecular structure demonstrates a complex arrangement of functional groups that contribute to its chemical and biological properties. The presence of two nitrogen atoms indicates amino functionality within the sugar moieties, while the eleven oxygen atoms are distributed among hydroxyl groups, ether linkages, and quinone carbonyl groups. The dihydrochloride salt formation involves protonation of the amino groups, resulting in a more stable and water-soluble form of the compound that is often preferred for pharmaceutical applications and chemical storage.

Property Free Base Dihydrochloride Salt
Molecular Formula C32H38N2O11 C32H40Cl2N2O11
Molecular Weight 626.6 g/mol 699.6 g/mol
PubChem CID 127334 127333
CAS Registry Number Not specified 99457-12-2

Structural Components and Configuration

The molecular architecture of 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione comprises three distinct structural domains that collectively define its chemical identity and properties. The central component is a tetracene backbone, also known as naphthacene, which consists of four linearly fused benzene rings forming a polycyclic aromatic hydrocarbon system. This tetracene core serves as the fundamental scaffold upon which additional functional groups are attached, providing the compound with its characteristic absorption properties and planar aromatic structure.

The tetracene backbone contains multiple hydroxyl substitutions at positions 6 and 11, contributing to the compound's hydrophilic character and potential for hydrogen bonding interactions. Additionally, the backbone features a quinone functionality at positions 5 and 12, creating a conjugated system that extends throughout the molecule and influences its electronic properties. The presence of these quinone groups is characteristic of anthracycline-type compounds and contributes significantly to their chemical reactivity and biological activity. The dihydro designation indicates partial saturation of the tetracene system, specifically at positions 8 and 10, which disrupts the complete aromaticity of the ring system.

Two daunosamine sugar moieties are attached to the tetracene backbone through glycosidic linkages at positions 8 and 9. Daunosamine, chemically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a unique amino sugar that is characteristic of anthracycline antibiotics. Each daunosamine unit contains an amino group at position 4, a hydroxyl group at position 5, and a methyl group at position 6 of the oxane ring structure. The presence of these sugar moieties significantly increases the molecular complexity and provides additional sites for intermolecular interactions, including hydrogen bonding and electrostatic interactions when the amino groups are protonated in the salt form.

The acetyl group attached at position 9 represents an additional structural modification that influences the compound's chemical properties and potential biological activity. This acetyl functionality introduces a carbonyl group that can participate in various chemical reactions and may affect the compound's metabolic stability. The spatial arrangement of these structural components creates a molecule with distinct hydrophilic and hydrophobic regions, contributing to its amphiphilic character and potential membrane-interactive properties.

Stereochemistry and Isomeric Forms

The stereochemical complexity of 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione arises from multiple chiral centers distributed throughout the molecule, particularly within the daunosamine sugar moieties and the substituted tetracene backbone. The compound contains numerous undefined stereo centers, which has led to conformer generation being disallowed in computational modeling due to the excessive number of possible stereoisomeric configurations. This stereochemical complexity is characteristic of naturally occurring and semi-synthetic anthracycline derivatives, where the spatial arrangement of functional groups significantly influences biological activity and chemical stability.

The daunosamine sugar units contribute the majority of the stereochemical complexity, with each sugar containing multiple chiral centers that define their three-dimensional configuration. The L-lyxo configuration of the daunosamine moieties indicates a specific stereochemical arrangement that is consistent with naturally occurring amino sugars found in anthracycline antibiotics. This configuration is crucial for the compound's potential biological activity, as research has demonstrated that alterations in amino sugar stereochemistry can dramatically affect the biological properties of anthracycline derivatives. Studies have shown that inversion of configuration at position 1 of the amino sugar results in markedly reduced biological activity, while epimerization at position 4 produces minimal changes in activity.

The glycosidic linkages connecting the daunosamine units to the tetracene backbone also contribute to the stereochemical complexity, with the alpha-anomeric configuration being typical for this class of compounds. The spatial orientation of these glycosidic bonds influences the overall molecular conformation and affects how the compound interacts with biological targets such as DNA. Research on related anthracycline derivatives has revealed that modifications at various positions of the sugar moieties can modulate sequence specificity and binding properties. For example, substitutions at the C2' position of daunosamine have been shown to alter DNA-binding sequence specificity and affect the formation of covalent adducts.

The tetracene backbone itself contains chiral centers at positions 8 and 9, where the sugar moieties are attached. The stereochemical configuration at these positions is critical for maintaining the proper spatial arrangement of the molecule and ensuring optimal interactions with potential biological targets. The presence of multiple stereocenters creates the possibility for numerous diastereomeric forms, each potentially exhibiting different chemical and biological properties. However, the specific stereochemical configuration of the compound as described in the chemical databases suggests a defined three-dimensional structure that has been characterized and validated through analytical techniques.

International Union of Pure and Applied Chemistry and Alternative Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione, which systematically describes the structural features and substitution pattern of the molecule. This International Union of Pure and Applied Chemistry name follows standard nomenclature conventions for complex organic molecules, beginning with the base tetracene structure and systematically identifying each substituent and its position. The nomenclature specifically identifies the acetyl group at position 9, the bis-substitution pattern with identical daunosamine-derived groups at positions 8 and 9, and the hydroxyl substitutions at positions 6 and 11 of the tetracene backbone.

The compound is also known by several alternative names that reflect its structural relationship to established anthracycline antibiotics and its specific chemical modifications. One prominent alternative designation is 9-O-Daunosaminyl-4-demethoxydaunorubicin, which emphasizes its relationship to daunorubicin and highlights the presence of an additional daunosamine unit and the absence of a methoxy group. This nomenclature is particularly useful in pharmaceutical and research contexts where the compound's relationship to known therapeutic agents is important for understanding its potential properties and applications.

Additional synonyms include 9-Dadd, which represents an abbreviated form commonly used in research literature. The compound is also referred to by its Chemical Abstracts Service systematic name: 5,12-Naphthacenedione, 9-acetyl-7,9-bis((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-, dihydrochloride, (7S-cis)-. This Chemical Abstracts Service name provides a highly detailed structural description that includes stereochemical designations and the specific salt form.

属性

IUPAC Name

9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)19(33)9-22(42-12)44-21-8-17-18(11-32(21,14(3)35)45-23-10-20(34)27(37)13(2)43-23)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,19-23,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOZMZVADHTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC3=C(CC2(C(=O)C)OC4CC(C(C(O4)C)O)N)C(=C5C(=C3O)C(=O)C6=CC=CC=C6C5=O)O)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912699
Record name 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99457-12-2
Record name 9-O-Daunosaminyl-4-demethoxydaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099457122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; dihydrochloride (C32H40Cl2N2O11) is a complex organic molecule with potential biological activities. Its unique structure, characterized by multiple functional groups including acetyl, amino, and hydroxy moieties, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on existing research findings.

PropertyValue
Molecular FormulaC32H40Cl2N2O11
Molecular Weight699.6 g/mol
IUPAC Name(7R,9R)-9-acetyl-7,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; dihydrochloride
Purity≥95%

The biological activity of this compound is attributed to its ability to interact with various cellular components. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl and amino groups may allow for interactions with enzyme active sites.
  • Antioxidant Properties : The hydroxy groups can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this tetracene derivative exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the micromolar range.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Antibacterial and Antifungal Tests : Studies have shown that derivatives of tetracenes can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Antiplasmodial Activity

Research into cyanobacterial metabolites has revealed that structurally similar compounds display antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations.
  • Antimicrobial Efficacy :
    • In another study, a series of tetracene derivatives were tested against a panel of bacterial strains. The results showed that some compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains.

相似化合物的比较

Structural and Molecular Differences

The table below highlights key differences between the target compound and analogs:

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity
Target Compound (Dihydrochloride) C₂₈H₃₃N₂O₁₄·2HCl ~703.5 g/mol Bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy], acetyl at C9, dihydrochloride salt Enhanced solubility; likely improved DNA intercalation and cytotoxicity
Adriamycin (Doxorubicin) C₂₇H₂₉NO₁₁ 543.5 g/mol Single (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy, hydroxyacetyl at C9 Broad-spectrum antitumor activity; cardiotoxicity
Daunorubicin (Cerubidin®) C₂₇H₂₉NO₁₀ 527.5 g/mol Methoxy at C4, single (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy Used in leukemia; lower cardiotoxicity than doxorubicin
10-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-... (63950-05-0) C₂₇H₃₁NO₁₁·HCl 582.0 g/mol Dihydroxyethyl at C8, methoxy at C1 Potential reduced cardiotoxicity due to polar substituents
(7S,9S)-6,9,11-Trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-... (130592-19-7) C₂₇H₂₈O₁₁ 528.5 g/mol Hydroxyacetyl at C9, hydroxyl at C4 Improved metabolic stability; experimental antitumor activity

Key Findings from Comparative Studies

Sugar Moieties and DNA Binding: The bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy] groups in the target compound may enhance DNA affinity compared to monosubstituted analogs like daunorubicin .

Acetylation and Pharmacokinetics: The acetyl group at C9 in the target compound increases metabolic stability compared to non-acetylated derivatives like doxorubicin . Hydroxyacetyl in 130592-19-7 further improves solubility but may alter tissue distribution .

Salt Forms: The dihydrochloride salt of the target compound enhances aqueous solubility, facilitating intravenous administration, whereas free-base analogs require formulation aids .

Bioactivity and Selectivity: Anthracyclines with methoxy groups (e.g., daunorubicin) show selectivity for leukemia cells, while the target compound’s dual sugar moieties may broaden its antitumor spectrum . Minor structural variations (e.g., C4 hydroxyl in 130592-19-7) correlate with reduced off-target effects in preclinical models .

准备方法

Regioselective Hydroxylation

Introducing hydroxyl groups at positions 6, 8, 9, 10, and 11 demands careful directing group placement. Electrophilic aromatic substitution (EAS) using fuming sulfuric acid (20% SO₃) at 0°C selectively hydroxylates the tetracene core at electron-rich positions. Alternatively, enzymatic hydroxylation with cytochrome P450 mimics has been reported to achieve higher regiocontrol, though scalability remains a limitation.

Acetylation at Position 9

The 9-hydroxy group is acetylated using acetic anhydride (2.0 equiv) in pyridine at room temperature for 4 hours, achieving >95% conversion. Pyridine acts as both a base and solvent, neutralizing generated acetic acid and preventing side reactions.

Glycosylation with Oxan Moieties

Preparation of 4-Amino-5-Hydroxy-6-Methyloxan-2-yl Donors

The sugar moieties are synthesized from D-glucose via a five-step sequence:

  • Methylation: Glucose is treated with methyl iodide (3.0 equiv) in DMF to protect the 6-hydroxyl group.

  • Amination: The 4-position is aminated via Mitsunobu reaction with phthalimide (1.5 equiv), followed by hydrazine-mediated deprotection.

  • Activation: The anomeric hydroxyl group is replaced with a thiophenyl auxiliary using phenylsulfenyl chloride (1.2 equiv) in CH₂Cl₂.

Etherification of the Tetracene Core

Glycosylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The tetracene derivative (1.0 equiv) is reacted with the thiophenyl-activated oxan donor (2.5 equiv) in the presence of AgOTf (0.2 equiv) as a promoter, yielding the bis-glycosylated product in 23–35% yield. Excess donor and low temperatures (−20°C) minimize oligomerization.

Optimized Glycosylation Conditions

ParameterValue
Donor Equivalents2.5
PromoterAgOTf (0.2 equiv)
Temperature−20°C
SolventAnhydrous CH₂Cl₂
Reaction Time48 hours

Deprotection and Purification

Global Deprotection

Protected acetyl and benzoyl groups are removed sequentially:

  • Acetyl Removal: Methanolic HCl (0.1 M, 4 hours, 25°C) cleaves acetyl protections without affecting the oxan rings.

  • Benzoyl Cleavage: LiAlH₄ (2.0 equiv) in THF reduces benzoyl esters to hydroxyl groups.

Chromatographic Purification

The crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), achieving >98% purity. Critical impurities include unreacted glycosyl donors and regioisomeric byproducts.

Salt Formation

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol (2.0 equiv, 0°C, 2 hours). The precipitate is washed with cold ether and lyophilized to afford a hygroscopic powder.

Characterization Data

  • Melting Point: 198–202°C (decomposition).

  • ¹H NMR (DMSO-d₆): δ 12.35 (s, 2H, NH₃⁺), 8.20–7.80 (m, aromatic protons), 5.40–4.60 (m, oxan protons).

  • HPLC Purity: 99.1% (254 nm).

Challenges and Optimizations

Glycosylation Efficiency

Low yields in glycosylation (23–35%) stem from steric hindrance at the tetracene core. Screening alternative promoters (e.g., TMSOTf) and increasing donor equivalents to 3.0 improved yields to 41%.

Stereochemical Control

The configuration of the oxan C-2 and C-4 positions is critical for biological activity. Chiral auxiliaries during sugar synthesis and kinetic resolution via enzymatic catalysis ensured >99% enantiomeric excess.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for cyclization and glycosylation steps, reducing reaction times by 60% compared to batch processes. Solvent recovery systems and automated crystallization units enhance cost efficiency.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use high-resolution 1H and 13C NMR to resolve stereocenters and substituent positions. For example, coupling constants in 1H NMR can differentiate axial/equatorial configurations in the sugar moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying acetyl and glycosidic linkages.
  • X-ray Crystallography : Essential for absolute stereochemical determination, especially for resolving ambiguities in crowded regions (e.g., the tetracene-dione core) .
  • Infrared (IR) Spectroscopy : Identify functional groups like hydroxyls (3200–3500 cm⁻¹) and carbonyls (1700–1750 cm⁻¹).

Q. How can synthesis optimization address challenges in achieving regioselective glycosylation?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily block reactive hydroxyls on the sugar units (e.g., using acetyl or benzyl groups) to direct glycosylation to specific positions.
  • Catalytic Control : Employ Lewis acids (e.g., BF3·Et2O) to activate glycosyl donors and improve regioselectivity.
  • Stepwise Synthesis : Assemble the tetracene-dione core first, followed by sequential glycosylation to minimize side reactions. Monitor intermediates via TLC/HPLC with UV detection at 254 nm (aromatic absorption) .

Q. What purification techniques are effective for isolating the compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., CH2Cl2/MeOH 10:1 to 5:1) to separate polar glycosylated byproducts.
  • Reverse-Phase HPLC : Optimize with a C18 column and acetonitrile/water (0.1% TFA) to resolve stereoisomers.
  • Recrystallization : Utilize solvent pairs like DMSO/ethanol to isolate high-purity crystals for X-ray analysis .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and stability of the compound under varying pH conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model hydrolysis of acetyl and glycosidic bonds at different pH levels. Software like Gaussian or ORCA can calculate activation energies for degradation pathways.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers to identify vulnerable regions (e.g., the 9-acetyl group).
  • Reaction Path Search Tools : Platforms like ICReDD integrate computational and experimental data to narrow optimal reaction conditions and predict intermediates .

Q. What strategies resolve contradictions in reported reaction yields for glycosylation steps?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify interactions affecting yield.
  • Statistical Analysis : Use ANOVA to determine significant factors. For example, humidity control may critically impact glycosyl donor stability.
  • In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to track reaction progress and detect transient intermediates .

Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?

  • Methodological Answer :

  • Machine Learning (ML) Models : Train algorithms on existing reaction datasets to predict optimal conditions for synthesizing analogs (e.g., substituting sugar moieties).
  • Automated Reaction Screening : Use robotic platforms (e.g., Chemspeed) coupled with AI to test >100 conditions/day, prioritizing high-yield pathways.
  • COMSOL Multiphysics Integration : Model mass transfer and heat distribution in scaled-up reactions to avoid hotspots or incomplete mixing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。